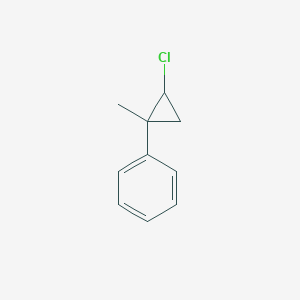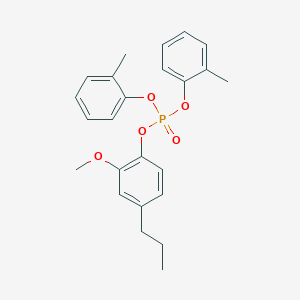
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate is an organic compound that belongs to the class of phosphoric acid esters. This compound is characterized by the presence of a phosphate group bonded to a 2-methoxy-4-propylphenyl group and two 2-methylphenyl groups. It is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate typically involves the reaction of 2-methoxy-4-propylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphorochloridate, which is then reacted with 2-methylphenol to yield the final product. The reaction conditions usually involve maintaining a temperature range of 0-5°C during the addition of phosphorus oxychloride and then allowing the reaction mixture to warm to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles such as amines or alcohols replace one of the phenyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA) at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphates with different nucleophiles.
Applications De Recherche Scientifique
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic groups can interact with hydrophobic regions of proteins or cellular membranes, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Tert-butylphenyl bis(2-methylphenyl) phosphate
- Bis(2-methylphenyl) hydrogen phosphate
- 2-Methoxy-4-propylphenyl phosphate
Uniqueness
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate is unique due to the presence of both methoxy and propyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different physical and chemical properties compared to similar compounds, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
91809-70-0 |
|---|---|
Formule moléculaire |
C24H27O5P |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
(2-methoxy-4-propylphenyl) bis(2-methylphenyl) phosphate |
InChI |
InChI=1S/C24H27O5P/c1-5-10-20-15-16-23(24(17-20)26-4)29-30(25,27-21-13-8-6-11-18(21)2)28-22-14-9-7-12-19(22)3/h6-9,11-17H,5,10H2,1-4H3 |
Clé InChI |
FKKYLRBUFMRBBN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)


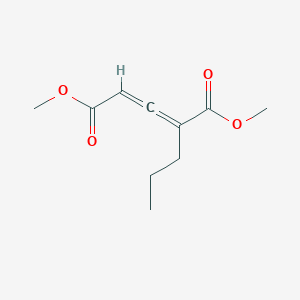

![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)
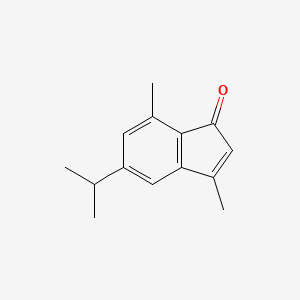
![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)

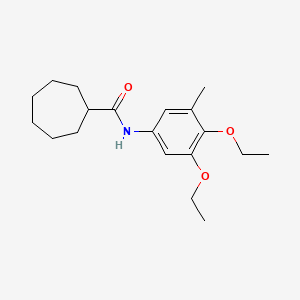
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
